![molecular formula C20H21N3OS B2582928 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one CAS No. 309271-15-6](/img/structure/B2582928.png)
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a phenylpropanone moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. Benzothiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one typically involves multi-step organic reactions
Preparation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the benzothiazole derivative reacts with piperazine in the presence of a suitable base.
Attachment of Phenylpropanone Group: The final step involves the condensation of the piperazine-benzothiazole intermediate with phenylpropanone under basic or acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
化学反应分析
Types of Reactions
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
- 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone
- 1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylbutan-1-one
Uniqueness
1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
生物活性
The compound 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a benzothiazole derivative that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are implicated in various physiological processes, including pain modulation and inflammation. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological effects.
Synthesis
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with piperazine and appropriate acylating agents. The methods employed often include microwave-assisted synthesis to improve yield and reduce reaction time. The general synthetic route can be summarized as follows:
- Reagents : Benzothiazole derivative, piperazine, acylating agent (e.g., propanoyl chloride).
- Conditions : Microwave irradiation or conventional heating in a suitable solvent.
- Purification : Column chromatography or recrystallization.
Structure-Activity Relationship (SAR)
Recent studies have explored the SAR of benzothiazole derivatives to identify structural features that enhance biological activity. Key findings include:
- Substituents on the Benzothiazole Ring : The introduction of electron-withdrawing groups such as trifluoromethyl at the ortho or para positions significantly improves enzyme inhibition potency against sEH and FAAH.
- Piperazine Moiety : Variations in the piperazine ring structure have been shown to affect binding affinity and selectivity towards these enzymes.
Table 1 summarizes some key analogs and their inhibitory activities:
Compound | IC50 (sEH) | IC50 (FAAH) | Comments |
---|---|---|---|
Compound A | 7 nM | 9.6 nM | Most potent dual inhibitor |
Compound B | 15 nM | 12 nM | Moderate activity |
Compound C | 30 nM | 25 nM | Less effective |
Biological Activity
The biological evaluation of this compound has revealed several pharmacological properties:
Antinociceptive Effects
In vivo studies have demonstrated that this compound exhibits significant antinociceptive effects in animal models of pain. For instance:
- Model : Acute inflammatory pain model in rats.
- Dosage : Effective at doses around 1 mg/kg.
- Outcome : Comparable efficacy to traditional analgesics like ketoprofen without significant locomotor side effects, suggesting a favorable safety profile.
Anti-inflammatory Activity
The compound also shows potential anti-inflammatory properties through dual inhibition of sEH and FAAH, which are involved in the metabolism of endocannabinoids and eicosanoids. This dual action can lead to enhanced therapeutic effects in managing chronic pain and inflammation.
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives:
- Study on Pain Relief : A study demonstrated that the administration of a dual sEH/FAAH inhibitor resulted in significant pain relief without affecting voluntary locomotor behavior in rats, indicating a promising therapeutic window for chronic pain management .
- Metabolic Stability : Research indicated that modifications to the aromatic ring can influence metabolic stability in liver microsomes, which is crucial for the development of long-lasting therapeutic agents .
属性
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-19(11-10-16-6-2-1-3-7-16)22-12-14-23(15-13-22)20-21-17-8-4-5-9-18(17)25-20/h1-9H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCUMZHJNRENLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。